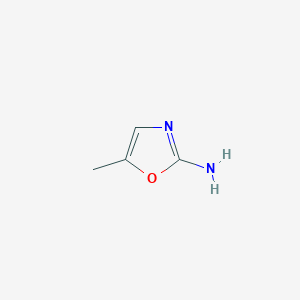
2-Pyrrolidinobenzonitrile
Descripción general
Descripción
2-Pyrrolidinobenzonitrile is a chemical compound that is used for research and development purposes . It is also known as 2-pyrrolidin-1-ylbenzonitrile .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinobenzonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the key applications of pyridine derivatives, including compounds similar to 2-Pyrrolidinobenzonitrile, is in the field of corrosion inhibition. Research has demonstrated the effectiveness of such compounds in preventing corrosion of metals in acidic environments. For instance, 2-Pyridinecarbonitrile has been studied for its corrosion inhibitive properties for mild steel in hydrochloric acid solutions, showing significant protection through adsorption on the metal surface, following Langmuir's adsorption isotherm model (Yıldız et al., 2014).
Cluster Chemistry
High-nuclearity metal clusters represent another area of application, where compounds like 2-Pyridinealdoxime have been utilized. These compounds have led to the creation of complex metal clusters with unprecedented structures, offering insights into the design of new materials with potential applications in magnetism, catalysis, and luminescence. For example, an unusual Ni(8)Dy(8) cluster was synthesized using 2-Pyridinealdoxime, showcasing slow magnetization relaxation, indicative of its potential as a single-molecule magnet (Papatriantafyllopoulou et al., 2010).
Luminescent Materials and Sensing
Derivatives of pyridines have been investigated for their luminescent properties and potential use as sensors. These compounds can act as selective probes for various metal ions, demonstrating high sensitivity and specificity. The development of fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for detecting metal ions like Fe3+/Fe2+ in biological systems highlights their importance in chemical sensing and potential medical applications (Maity et al., 2018).
Catalysis and Chemical Synthesis
In the realm of catalysis and synthetic chemistry, compounds analogous to 2-Pyrrolidinobenzonitrile are utilized as intermediates and catalysts. Their unique electronic and structural properties make them suitable for facilitating various chemical reactions, including polymerization processes and the synthesis of complex organic molecules. An example includes the role of pyridine derivatives in the solvent-free Knoevenagel reaction, serving as catalysts and contributing to the development of more sustainable and efficient synthetic methodologies (Sobrinho et al., 2017).
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVYSSBBOQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501072 | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)benzonitrile | |
CAS RN |
20925-25-1 | |
| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














